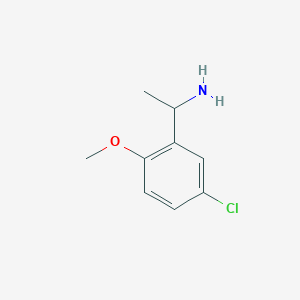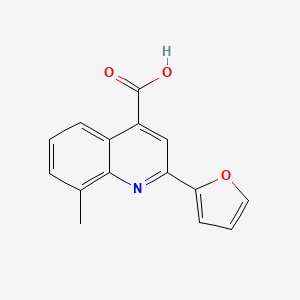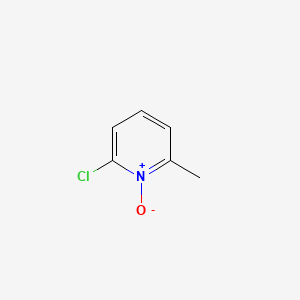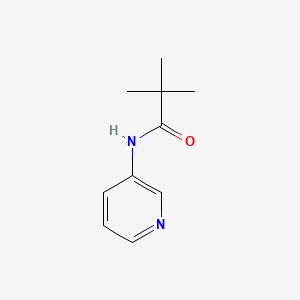
2,2-二甲基-N-吡啶-3-基-丙酰胺
概述
描述
The compound "2,2-Dimethyl-N-pyridin-3-yl-propionamide" is a chemical entity that can be associated with a class of organic compounds known as pyridines. Pyridines and their derivatives are of significant interest in various fields such as pharmaceuticals, agriculture, and materials science due to their diverse biological activities and functional properties.
Synthesis Analysis
The synthesis of pyridine derivatives often involves multi-step reactions that can include condensation, substitution, and functionalization of the pyridine ring. For instance, the synthesis of 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides involves the use of infrared absorption spectrum (IR), proton nuclear magnetic resonance (1H NMR), and other spectroscopic techniques for characterization . Similarly, the synthesis of polyamides containing pyridyl moieties involves direct polycondensation reactions, indicating the versatility of pyridine derivatives in forming polymers with high yield and desirable properties . Another example includes the synthesis of 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine, which demonstrates the incorporation of thiourea in the pyridine framework .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often elucidated using X-ray crystallography, as well as computational methods such as density functional theory (DFT) and time-dependent DFT (TDDFT). These techniques provide insights into the molecular conformations, interplanar angles, and the orientation of substituents around the pyridine ring. For example, the molecular structure of a dibromomethyl-substituted pyridine derivative shows a slight twist between the pyridine ring and the dimethylpropionamide substituent, with weak intermolecular interactions stabilizing the crystal structure .
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including those that lead to the formation of polymers or the introduction of antimicrobial properties. The reactivity of these compounds is influenced by the substituents on the pyridine ring, which can alter the electronic and steric properties, thus affecting the outcome of chemical reactions. For instance, substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have been synthesized and evaluated for their antituberculosis activity, demonstrating the potential of pyridine derivatives in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility, thermal stability, and optical properties, are crucial for their practical applications. Polyamides containing pyridyl moieties, for example, exhibit good solubility in polar solvents and possess desirable thermal properties, making them suitable for various applications . The optical properties of pyridine derivatives, as studied through spectroscopic techniques, are important for understanding their structure-activity relationships and for the development of analytical methods .
科学研究应用
合成和化学反应
杂环化学中的合成用途:研究表明,与 2,2-二甲基-N-吡啶-3-基-丙酰胺 在结构上相关的化合物在合成各种杂环结构中很有用。例如,镁化碱在取代吡啶上的反应,包括类似于 2,2-二甲基-N-(2-吡啶基)丙酰胺的化合物,导致 C3 处去质子化,促进了在 C2 处具有羧酸或氨基衍生官能团的 2,3-二取代吡啶的合成(Bonnet et al., 2001)。这一过程强调了此类化合物在生成结构复杂且功能多样的杂环化合物中的作用,这在药物设计和发现中至关重要。
抗菌和抗结核活性:具有 2,2-二甲基-N-吡啶-3-基-丙酰胺核心结构的化合物已被评估其在药物化学中的潜力,特别是在抗菌和抗结核活性方面。一项研究合成了新型嘧啶-氮杂丁酮类似物,显示出显着的体外抗菌和抗结核活性,这强调了这些化合物在开发新的治疗剂中的潜力(Chandrashekaraiah et al., 2014)。
荧光化学传感:已经探索了衍生自 2,2-二甲基-N-吡啶-3-基-丙酰胺的某些腙化合物的灵敏性,用于选择性荧光“开启”Al3+离子的化学传感。该应用对于环境监测和生物学研究至关重要,其中需要检测低浓度的特定金属离子。该研究展示了这些化合物在开发金属离子荧光探针中的潜在用途(Rahman et al., 2017)。
材料科学和聚合物化学
- 聚酰胺合成:在聚合物化学领域,已经合成了包含类似于 2,2-二甲基-N-吡啶-3-基-丙酰胺的吡啶部分的新型聚酰胺。这些聚合物的特点是热稳定性高,在极性溶剂中溶解性好,这是用于高性能应用的材料的理想特性。将吡啶单元引入聚合物中可以显着影响它们的物理和化学性质,使其适用于各种工业应用(Faghihi & Mozaffari, 2008)。
先进材料和传感应用
- 配位化学配体的合成:已经报道了丙酰胺吡啶和吡啶 N-氧化配体的合成,它们具有与 2,2-二甲基-N-吡啶-3-基-丙酰胺 相关的官能团。这些配体在配位化学中对于开发具有特定催化、磁性和光学性质的金属配合物至关重要。对它们的配位相互作用的研究例证了此类化合物在先进材料合成中的作用及其在催化、材料科学和传感技术中的潜在应用(Binyamin et al., 2007)。
安全和危害
The compound has been classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statement is H302 , which means it is harmful if swallowed. The precautionary statements are P280 and P305+P351+P338 , which suggest wearing protective gloves/clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .
属性
IUPAC Name |
2,2-dimethyl-N-pyridin-3-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2,3)9(13)12-8-5-4-6-11-7-8/h4-7H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXVCVTZSTYIMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405289 | |
| Record name | 2,2-Dimethyl-N-(pyridin-3-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-N-pyridin-3-yl-propionamide | |
CAS RN |
70298-88-3 | |
| Record name | 2,2-Dimethyl-N-(pyridin-3-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

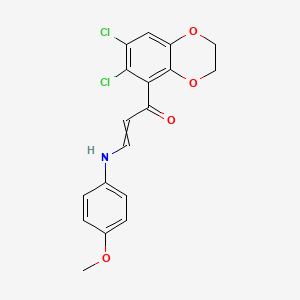
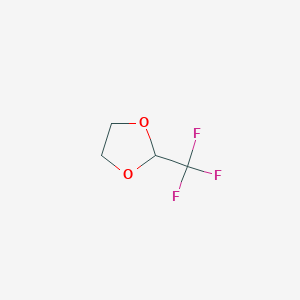
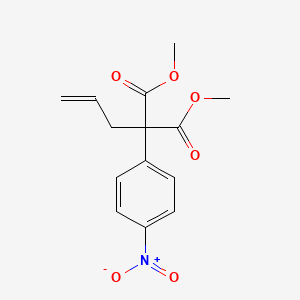


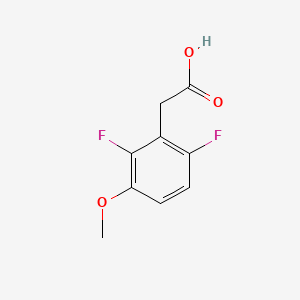




![(Z)-2-[(4-bromophenyl)sulfonyl]-3-[4-(methylsulfanyl)phenyl]-2-propenenitrile](/img/structure/B1307872.png)
